5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole
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Overview
Description
5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5th position and a naphthyl group at the 2nd position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a naphthaldehyde derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to visualize and study biological structures and functions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(naphthalen-1-yl)benzene-1-thiol: This compound contains a thiol group instead of an oxazole ring.
2-(Naphthalen-1-yl)benzoxazole: Lacks the methyl group at the 5th position.
5-Methyl-2-(naphthalen-1-yl)benzoic acid: Contains a carboxylic acid group instead of an oxazole ring.
Uniqueness
5-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
74839-91-1 |
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Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C18H13NO/c1-12-9-10-17-16(11-12)19-18(20-17)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 |
InChI Key |
KBTFJNLSJQUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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